Cas no 1421585-62-7 (6-(piperidin-1-yl)-N-{4-(trifluoromethoxy)phenylmethyl}pyridazine-3-carboxamide)

6-(Piperidin-1-yl)-N-{4-(trifluoromethoxy)phenylmethyl}pyridazine-3-carboxamide is a specialized pyridazine derivative featuring a trifluoromethoxy-substituted benzyl group and a piperidine moiety. This compound exhibits potential as an intermediate or active pharmaceutical ingredient (API) due to its structurally distinct heterocyclic framework, which may confer favorable binding properties in medicinal chemistry applications. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the piperidine ring contributes to conformational flexibility. Its carboxamide linkage ensures compatibility with further derivatization, making it a versatile building block for drug discovery. The compound's well-defined synthetic route and high purity make it suitable for research in targeted therapeutic development, particularly in CNS or inflammatory pathways.
6-(piperidin-1-yl)-N-{4-(trifluoromethoxy)phenylmethyl}pyridazine-3-carboxamide structure
1421585-62-7 structure
商品名:6-(piperidin-1-yl)-N-{4-(trifluoromethoxy)phenylmethyl}pyridazine-3-carboxamide
CAS番号:1421585-62-7
MF:C18H19F3N4O2
メガワット:380.364274263382
CID:5908993
PubChem ID:71778570

6-(piperidin-1-yl)-N-{4-(trifluoromethoxy)phenylmethyl}pyridazine-3-carboxamide 化学的及び物理的性質

名前と識別子

    • 3-Pyridazinecarboxamide, 6-(1-piperidinyl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-
    • 6-piperidin-1-yl-N-[[4-(trifluoromethoxy)phenyl]methyl]pyridazine-3-carboxamide
    • 6-(piperidin-1-yl)-N-{[4-(trifluoromethoxy)phenyl]methyl}pyridazine-3-carboxamide
    • AKOS024597476
    • F0696-4435
    • 1421585-62-7
    • 6-(piperidin-1-yl)-N-(4-(trifluoromethoxy)benzyl)pyridazine-3-carboxamide
    • 6-(piperidin-1-yl)-N-{4-(trifluoromethoxy)phenylmethyl}pyridazine-3-carboxamide
    • インチ: 1S/C18H19F3N4O2/c19-18(20,21)27-14-6-4-13(5-7-14)12-22-17(26)15-8-9-16(24-23-15)25-10-2-1-3-11-25/h4-9H,1-3,10-12H2,(H,22,26)
    • InChIKey: PNAAEFFYBWNKEQ-UHFFFAOYSA-N
    • ほほえんだ: C1(C(NCC2=CC=C(OC(F)(F)F)C=C2)=O)=NN=C(N2CCCCC2)C=C1

計算された属性

  • せいみつぶんしりょう: 380.14601035g/mol
  • どういたいしつりょう: 380.14601035g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 27
  • 回転可能化学結合数: 5
  • 複雑さ: 478
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 67.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.4

じっけんとくせい

  • 密度みつど: 1.313±0.06 g/cm3(Predicted)
  • ふってん: 579.7±50.0 °C(Predicted)
  • 酸性度係数(pKa): 12.42±0.46(Predicted)

6-(piperidin-1-yl)-N-{4-(trifluoromethoxy)phenylmethyl}pyridazine-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0696-4435-30mg
6-(piperidin-1-yl)-N-{[4-(trifluoromethoxy)phenyl]methyl}pyridazine-3-carboxamide
1421585-62-7 90%+
30mg
$178.5 2023-05-17
Life Chemicals
F0696-4435-40mg
6-(piperidin-1-yl)-N-{[4-(trifluoromethoxy)phenyl]methyl}pyridazine-3-carboxamide
1421585-62-7 90%+
40mg
$210.0 2023-05-17
Life Chemicals
F0696-4435-75mg
6-(piperidin-1-yl)-N-{[4-(trifluoromethoxy)phenyl]methyl}pyridazine-3-carboxamide
1421585-62-7 90%+
75mg
$312.0 2023-05-17
Life Chemicals
F0696-4435-20μmol
6-(piperidin-1-yl)-N-{[4-(trifluoromethoxy)phenyl]methyl}pyridazine-3-carboxamide
1421585-62-7 90%+
20μl
$118.5 2023-05-17
Life Chemicals
F0696-4435-1mg
6-(piperidin-1-yl)-N-{[4-(trifluoromethoxy)phenyl]methyl}pyridazine-3-carboxamide
1421585-62-7 90%+
1mg
$81.0 2023-05-17
Life Chemicals
F0696-4435-25mg
6-(piperidin-1-yl)-N-{[4-(trifluoromethoxy)phenyl]methyl}pyridazine-3-carboxamide
1421585-62-7 90%+
25mg
$163.5 2023-05-17
Life Chemicals
F0696-4435-10mg
6-(piperidin-1-yl)-N-{[4-(trifluoromethoxy)phenyl]methyl}pyridazine-3-carboxamide
1421585-62-7 90%+
10mg
$118.5 2023-05-17
Life Chemicals
F0696-4435-5mg
6-(piperidin-1-yl)-N-{[4-(trifluoromethoxy)phenyl]methyl}pyridazine-3-carboxamide
1421585-62-7 90%+
5mg
$103.5 2023-05-17
Life Chemicals
F0696-4435-2mg
6-(piperidin-1-yl)-N-{[4-(trifluoromethoxy)phenyl]methyl}pyridazine-3-carboxamide
1421585-62-7 90%+
2mg
$88.5 2023-05-17
Life Chemicals
F0696-4435-4mg
6-(piperidin-1-yl)-N-{[4-(trifluoromethoxy)phenyl]methyl}pyridazine-3-carboxamide
1421585-62-7 90%+
4mg
$99.0 2023-05-17

6-(piperidin-1-yl)-N-{4-(trifluoromethoxy)phenylmethyl}pyridazine-3-carboxamide 関連文献

6-(piperidin-1-yl)-N-{4-(trifluoromethoxy)phenylmethyl}pyridazine-3-carboxamideに関する追加情報

Introduction to 6-(piperidin-1-yl)-N-{4-(trifluoromethoxy)phenylmethyl}pyridazine-3-carboxamide (CAS No. 1421585-62-7)

6-(piperidin-1-yl)-N-{4-(trifluoromethoxy)phenylmethyl}pyridazine-3-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and pharmacological properties. This compound, identified by its CAS number 1421585-62-7, represents a convergence of advanced chemical synthesis and medicinal innovation, making it a subject of considerable interest for researchers exploring novel therapeutic agents.

The molecular structure of this compound features a pyridazine core, which is a heterocyclic aromatic ring system known for its versatility in drug design. The presence of a piperidin-1-yl substituent at the 6-position introduces a nitrogen-rich moiety that enhances the compound's solubility and binding affinity to biological targets. Additionally, the 4-(trifluoromethoxy)phenylmethyl group at the N-position contributes to the compound's lipophilicity and metabolic stability, critical factors in drug development.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with various biological targets with high precision. Studies suggest that 6-(piperidin-1-yl)-N-{4-(trifluoromethoxy)phenylmethyl}pyridazine-3-carboxamide exhibits promising activity against enzymes and receptors involved in inflammatory and immunological pathways. This has opened up new avenues for investigating its potential in treating conditions such as autoimmune disorders and chronic inflammation.

In vitro studies have demonstrated that this compound interacts with multiple protein targets, including kinases and transcription factors, which are pivotal in regulating cellular processes. The trifluoromethoxy group, a common pharmacophore in modern drug discovery, plays a crucial role in modulating the electronic properties of the molecule, thereby influencing its binding kinetics and thermodynamics. Such structural features are often leveraged to achieve high selectivity and efficacy in therapeutic applications.

The synthesis of 6-(piperidin-1-yl)-N-{4-(trifluoromethoxy)phenylmethyl}pyridazine-3-carboxamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the complex framework of this molecule efficiently. These synthetic strategies not only highlight the ingenuity of modern chemical synthesis but also underscore the importance of robust methodologies in producing novel pharmaceutical intermediates.

Pharmacokinetic studies have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Preliminary data indicate that it exhibits favorable pharmacokinetic properties, including reasonable oral bioavailability and moderate metabolic clearance rates. These findings are crucial for optimizing dosing regimens and minimizing potential side effects in clinical settings.

The potential therapeutic applications of 6-(piperidin-1-yl)-N-{4-(trifluoromethoxy)phenylmethyl}pyridazine-3-carboxamide extend beyond inflammation-related disorders. Emerging research suggests its utility in addressing neurological conditions by modulating neurotransmitter pathways. The ability of this compound to penetrate the blood-brain barrier is an encouraging finding, as it opens up possibilities for treating central nervous system (CNS) diseases without significant permeability issues.

Collaborative efforts between academic institutions and pharmaceutical companies are increasingly focusing on leveraging computational tools to accelerate the discovery and optimization of compounds like 6-(piperidin-1-yl)-N-{4-(trifluoromethoxy)phenylmethyl}pyridazine-3-carboxamide. High-throughput screening (HTS) campaigns combined with machine learning algorithms have streamlined the process of identifying lead compounds with desirable pharmacological profiles. This integrative approach is expected to significantly reduce the time-to-market for novel therapeutics.

The safety profile of this compound is under rigorous evaluation through comprehensive toxicological studies. Preliminary toxicity assessments have revealed no significant adverse effects at tested doses, although further long-term studies are warranted to fully characterize its safety profile. Such assessments are essential for ensuring patient safety during clinical trials and eventual regulatory approval.

Regulatory agencies worldwide are increasingly adopting innovative approaches to evaluate the efficacy and safety of novel pharmaceuticals. The submission of comprehensive data packages, including preclinical studies and clinical trial results, is now standard practice for gaining regulatory approval. 6-(piperidin-1-yl)-N-{4-(trifluoromethoxy)phenylmethyl}pyridazine-3-carboxamide represents an example of how cutting-edge research can contribute to addressing unmet medical needs through well-designed therapeutic interventions.

The future prospects for this compound are promising, with ongoing research exploring its potential in combination therapies alongside existing treatments. The synergistic effects observed when combining multiple drugs can enhance therapeutic outcomes while minimizing side effects. Such combinatorial approaches are particularly relevant in treating complex diseases that involve multiple pathological mechanisms.

In conclusion,6-(piperidin-1-yl)-N-{4-(trifluoromethoxy)phenylmethyl}pyridazine-3-carboxamide (CAS No. 1421585-62-7) stands as a testament to the progress being made in pharmaceutical chemistry through innovative design and synthesis strategies. Its unique structural features, coupled with promising preclinical data, position it as a valuable candidate for further development into novel therapeutic agents addressing a range of medical conditions.

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